molecular formula C9H18F2N2 B1481037 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine CAS No. 2090913-26-9

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine

Cat. No. B1481037
CAS RN: 2090913-26-9
M. Wt: 192.25 g/mol
InChI Key: DOGUBTLGUREKIS-UHFFFAOYSA-N
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Description

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine, also known as Difluoroethanolamine (DFEA), is a synthetic organic compound that is used in a variety of scientific applications. It is a colorless liquid with a mild odor and a boiling point of 68°C. It is soluble in water and has a low vapor pressure. DFEA has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the preparation of other compounds, and as a surfactant in laboratory experiments. In addition, DFEA has been investigated for its potential biochemical and physiological effects.

Scientific Research Applications

Kinetics and Mechanism of Reactions

  • The reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine bases, including structures related to the compound , shows complex kinetics leading to various products through a multistep mechanism. Primary and secondary amines promote this reaction, with significant negative entropies of activation indicating a complex process (Jarczewski, Schroeder, & Dworniczak, 1986).

Synthesis and Antibacterial Activity

  • Piperidine-containing compounds, derived from reactions involving structures similar to 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine, have been synthesized and evaluated for antibacterial activity. These compounds were obtained through microwave-assisted synthesis and demonstrated promising antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Hydrogen Bonding Patterns in Compounds

  • Studies on compounds like (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone, which are structurally related to the compound , have revealed intricate hydrogen-bonding patterns. These patterns contribute to the stabilization of the crystal structures of such compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Photochemical Reactions

  • The compound's related structures have been studied in the context of photoexcited nitrophenyl alkyl ethers. These studies focus on the dynamic behavior under controlled Coulombic interactions, offering insights into the photochemical processes involving similar piperidine-based compounds (González-Blanco, Bourdelande, & Marquet, 1997).

Polymerization Processes

  • Research into the Michael addition polymerizations of trifunctional amines with diacrylates has utilized compounds like 4-(aminomethyl)piperidine, which bear resemblance to the compound in focus. These studies help understand the polymerization mechanisms and the role of different amine chemistries (Wu, Liu, He, Chung, & Goh, 2004).

Synthesis of Pharmaceutical Building Blocks

  • Studies have shown efficient syntheses of piperidin-4-yl-substituted compounds using processes such as tandem reductive amination−lactamization. These methods are relevant for creating pharmaceutical building blocks, highlighting the utility of piperidine derivatives (Mapes & Mani, 2007).

properties

IUPAC Name

2-[4-(1,1-difluoroethyl)piperidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F2N2/c1-9(10,11)8-2-5-13(6-3-8)7-4-12/h8H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGUBTLGUREKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)CCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine
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2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine
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2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine
Reactant of Route 4
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine
Reactant of Route 5
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine
Reactant of Route 6
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine

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